molecular formula C11H14O3 B1200341 2-Hydroxy-3-isopropyl-6-methylbenzoic acid CAS No. 548-51-6

2-Hydroxy-3-isopropyl-6-methylbenzoic acid

Cat. No.: B1200341
CAS No.: 548-51-6
M. Wt: 194.23 g/mol
InChI Key: FNWNGQGTFICQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-isopropyl-6-methylbenzoic acid is also referred as o-thymotic acid. Analgesic and antistress evaluation of o-thymotic acid in rat has been reported.
2-hydroxy-6-methyl-3-propan-2-ylbenzoic acid is a monoterpenoid.

Scientific Research Applications

  • Chemical Derivatives and Reactions : o-Thymotic acid can yield a mixture of anhydro compounds when treated with dehydrating agents, leading to various derivatives like Thymotides and crystalline acetyl-o-thymotic acid (Granatek & Jannke, 1954). Additionally, o-Thymotic acid can be converted into sulfur-containing acids, with the potential for creating metallic and organic derivatives (Urdang & Jannke, 1955).

  • Pharmacological Applications : There is a study indicating that ortho-thymotic acid and its homologs have shown potential as nonspecific central nervous system depressants, with some derivatives exhibiting significant analgesic ability and protection against acute inflammation (Marozzi & Malone, 1968).

  • Crystal Structure Analysis : The application of a genetic algorithm for solving crystal structures from powder diffraction data has been successfully used for o-Thymotic acid. This approach facilitates the efficient identification of crystal structures, which is crucial for understanding chemical properties and reactions (Kariuki et al., 1997).

  • Synthesis Improvement : Research on improving the yield of tri-o-thymotide from o-Thymotic acid has been conducted, highlighting the significance of optimizing synthetic methods for better production efficiency (Gnaim et al., 1991).

  • Clathrate Host Compounds : o-Thymotic acid has been used in the synthesis of clathrate host compounds, which have potential applications in various fields including material science and drug delivery systems (Gnaim et al., 1991).

Biochemical Analysis

Biochemical Properties

o-Thymotic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to possess fibrinolytic activity, which means it can break down fibrin, a protein involved in blood clotting . This activity suggests that o-Thymotic acid interacts with enzymes such as plasminogen activators, which convert plasminogen to plasmin, the enzyme responsible for fibrin degradation. Additionally, o-Thymotic acid has been evaluated for its analgesic and anti-inflammatory properties, indicating interactions with proteins involved in pain and inflammation pathways .

Cellular Effects

o-Thymotic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to act as a central nervous system depressant in animal models, affecting neurotransmitter release and receptor activity . This compound also exhibits anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). Furthermore, o-Thymotic acid impacts cellular metabolism by altering the activity of metabolic enzymes and pathways involved in energy production and utilization .

Molecular Mechanism

The molecular mechanism of o-Thymotic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. o-Thymotic acid binds to specific receptors and enzymes, modulating their activity and leading to downstream effects on cellular functions. For example, its interaction with COX-2 results in the inhibition of prostaglandin synthesis, reducing inflammation and pain . Additionally, o-Thymotic acid can influence gene expression by interacting with transcription factors and regulatory proteins, thereby altering the transcription of target genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of o-Thymotic acid can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that o-Thymotic acid is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to o-Thymotic acid in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and analgesic effects, although the extent of these effects may vary depending on the experimental conditions and duration of exposure .

Dosage Effects in Animal Models

The effects of o-Thymotic acid vary with different dosages in animal models. At lower doses, o-Thymotic acid exhibits significant analgesic and anti-inflammatory effects without causing adverse effects . At higher doses, the compound may induce toxic effects, including central nervous system depression and potential liver toxicity . These findings highlight the importance of determining the optimal dosage range for therapeutic applications of o-Thymotic acid.

Metabolic Pathways

o-Thymotic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including hydroxylation and conjugation with glucuronic acid, to form more water-soluble metabolites that can be excreted from the body . These metabolic pathways are essential for the detoxification and elimination of o-Thymotic acid, ensuring its safe and effective use in therapeutic applications.

Transport and Distribution

The transport and distribution of o-Thymotic acid within cells and tissues involve specific transporters and binding proteins. The compound is absorbed into cells through passive diffusion and active transport mechanisms, facilitated by membrane transporters such as organic anion transporters (OATs) . Once inside the cells, o-Thymotic acid can bind to intracellular proteins and accumulate in specific tissues, depending on its affinity for different cellular compartments . This distribution pattern influences the compound’s pharmacokinetics and therapeutic efficacy.

Subcellular Localization

The subcellular localization of o-Thymotic acid affects its activity and function within cells. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins involved in metabolic and signaling pathways . Post-translational modifications, such as phosphorylation and glycosylation, can also influence the targeting and localization of o-Thymotic acid to specific subcellular compartments . These localization patterns are crucial for understanding the compound’s mechanism of action and therapeutic potential.

Properties

IUPAC Name

2-hydroxy-6-methyl-3-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-6(2)8-5-4-7(3)9(10(8)12)11(13)14/h4-6,12H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWNGQGTFICQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1012-86-8 (mono-hydrochloride salt)
Record name o-Thymotic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80203279
Record name o-Thymotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548-51-6
Record name 2-Hydroxy-6-methyl-3-(1-methylethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Thymotic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Thymotic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o-Thymotic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68360
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o-Thymotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-isopropyl-6-methylsalicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.137
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-THYMOTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF566F3K7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-3-isopropyl-6-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-3-isopropyl-6-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-3-isopropyl-6-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-3-isopropyl-6-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-3-isopropyl-6-methylbenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-3-isopropyl-6-methylbenzoic acid
Customer
Q & A

Q1: What are the main structural features of o-thymotic acid?

A1: o-Thymotic acid (also known as o-thymotinic acid) is an organic compound with the molecular formula C12H14O3. Its molecular weight is 206.24 g/mol. The molecule consists of a benzene ring substituted with a carboxyl group (-COOH) at position 1, a hydroxyl group (-OH) at position 2, and an isopropyl group (-CH(CH3)2) at position 6.

Q2: What interesting chemical reactions has o-thymotic acid been shown to undergo?

A2: o-Thymotic acid can undergo dehydration reactions in the presence of dehydrating agents like phosphorus pentoxide. [] This reaction yields a mixture of anhydro compounds, including three distinct thymotides with varying melting points (212°C, 174°C, and >360°C). [] Additionally, o-thymotic acid can be converted into sulfur-containing derivatives. For instance, chlorosulfonation yields 6-(chlorosulfonyl)-3-hydroxycymene-2-carboxylic acid, which can be further modified to produce mercaptans, disulfides, and thioethers. []

Q3: Has o-thymotic acid been investigated for any potential biological activities?

A3: Yes, derivatives of o-thymotic acid have been investigated for their potential inhibitory properties against bacteria and fungi. [] Some metal salts of o-thymotic acid, specifically bismuth, mercury, and silver salts, along with methenamine complexes, have shown notable inhibitory effects. [] Further research explored the antithermal and antiflogistic properties of certain o-thymotic acid derivatives. []

Q4: Are there any analytical techniques used to study o-thymotic acid and its derivatives?

A5: Various analytical techniques have been employed to characterize o-thymotic acid and its derivatives. Melting point determination is a simple yet effective method for identifying these compounds. [, ] Potentiometric titration has been used to determine the neutralization equivalents of o-thymotic acid derivatives, providing insights into their acidic properties. [] Crystallographic studies have been conducted on di-o-thymotide to elucidate its crystal structure and understand its ability to form clathrates. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.